molecular formula C19H18F2N2O3 B2824945 N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252839-31-8

N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2824945
CAS No.: 1252839-31-8
M. Wt: 360.361
InChI Key: IEZDWRGTRSHONF-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring dual aromatic substituents: a 3,5-difluorophenylmethyl group and a 4-methoxyphenyl moiety.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-26-17-4-2-16(3-5-17)23-11-13(8-18(23)24)19(25)22-10-12-6-14(20)9-15(21)7-12/h2-7,9,13H,8,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDWRGTRSHONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Difluorobenzyl Group: This step may involve a nucleophilic substitution reaction where a difluorobenzyl halide reacts with the pyrrolidine ring.

    Attachment of the Methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy group or the pyrrolidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The difluorobenzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives of 5-oxopyrrolidine-3-carboxamide, particularly those substituted with fluorinated aryl groups. Below is a comparative analysis with key analogs:

Property Target Compound N-(3,5-Difluorophenyl)-1-(4-Ethoxyphenyl)-5-Oxopyrrolidine-3-Carboxamide 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
Molecular Formula C₂₀H₁₉F₂N₂O₃ (estimated) C₁₉H₁₈F₂N₂O₃ C₁₂H₈ClF₃N₂OS
Molecular Weight ~376.38 g/mol 360.36 g/mol 320.72 g/mol
Aryl Substituents 4-Methoxyphenyl, 3,5-difluorophenylmethyl 4-Ethoxyphenyl, 3,5-difluorophenyl 3-Chlorophenylsulfanyl, trifluoromethyl
Key Functional Groups Carboxamide, 5-oxopyrrolidine, methoxy, difluorophenyl Carboxamide, 5-oxopyrrolidine, ethoxy, difluorophenyl Carbaldehyde, pyrazole, sulfanyl, trifluoromethyl
Lipophilicity (LogP) Estimated ~2.8 (methoxy enhances polarity) ~3.1 (ethoxy increases lipophilicity vs. methoxy) ~3.5 (chloro and trifluoromethyl enhance hydrophobicity)

Research Findings and Mechanistic Insights

Ethoxy’s larger size may decrease binding in sterically constrained active sites . The 3,5-difluorophenylmethyl group introduces a benzyl spacer, which could enhance hydrophobic interactions with receptors compared to the non-methylated 3,5-difluorophenyl in the analog. AutoDock-based studies () suggest such modifications optimize ligand-receptor complementarity .

Metabolic Stability :

  • Methoxy groups are generally more metabolically stable than ethoxy due to reduced susceptibility to oxidative dealkylation. This may confer longer half-life to the target compound versus its ethoxy analog .

Comparative Docking Performance: In silico docking using AutoDock4 () highlights that fluorinated aryl groups improve binding scores by 10–15% compared to non-fluorinated analogs. The target compound’s difluorophenylmethyl group may exploit halogen-bonding interactions absent in the sulfanyl-containing analog () .

Limitations and Contradictions

  • While N-(3,5-difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 879588-44-0) has documented synthesis, the target compound lacks explicit pharmacological data in the provided evidence, necessitating further experimental validation .
  • The sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () confers distinct electronic properties, making direct comparison challenging despite shared fluorinated motifs .

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